Product packaging for Diethyl sulfide(Cat. No.:CAS No. 68990-36-3)

Diethyl sulfide

Cat. No.: B7798111
CAS No.: 68990-36-3
M. Wt: 90.19 g/mol
InChI Key: LJSQFQKUNVCTIA-UHFFFAOYSA-N
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Description

Diethyl Sulfide (also known as Ethyl Sulfide) is a common aliphatic thioether, presenting as a colorless to pale yellow liquid with a distinctive, often unpleasant odor . It is characterized by a boiling point of 90-92 °C , a melting point of -100 °C , and a density of 0.837 g/mL at 25 °C . It is highly flammable and insoluble in water but miscible with alcohol and diethyl ether . This compound serves as a valuable reagent and solvent in diverse research applications. In the field of catalysis and energy research , this compound is used as a model compound in pyrolysis studies to understand the decomposition mechanisms of sulfur-containing hydrocarbons and as an additive in hydrodesulfurization (HDS) processes over molybdenum nitride catalysts to investigate reaction pathways and active sites . Its role as a Lewis base (soft ligand) makes it useful in coordination chemistry, where it forms stable complexes with various transition metals, such as platinum and gold, which are relevant in materials science and for plating baths . In analytical chemistry , this compound has been utilized in developing quantification methods, such as solid-phase microextraction procedures for volatile sulfur compounds in complex gaseous samples . Furthermore, it is a known volatile constituent in the study of food and plant aromas, such as in potatoes and durian fruit . For Research Use Only. Not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10S B7798111 Diethyl sulfide CAS No. 68990-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethylsulfanylethane
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InChI

InChI=1S/C4H10S/c1-3-5-4-2/h3-4H2,1-2H3
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InChI Key

LJSQFQKUNVCTIA-UHFFFAOYSA-N
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Canonical SMILES

CCSCC
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Molecular Formula

C4H10S
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DSSTOX Substance ID

DTXSID5027146
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Molecular Weight

90.19 g/mol
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Physical Description

Diethyl sulfide appears as a colorless oily liquid with a garlic-like odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Colorless liquid with a garlic-like odor; [Hawley], Liquid, colourless to pale yellow liquid with ethereal odour
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Boiling Point

92.1 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg
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Flash Point

-6.7 °C, -10 °C (14 °F) closed cup
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Solubility

Soluble in ethanol, diethyl ether; slightly soluble in carbon tetrachloride., Soluble in oxygenated solvents., Miscible with alcohol, ether, In water, 3130 mg/L at 25 °C, 3.13 mg/mL at 20 °C, insoluble in water; miscible in alcohol and oil
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Density

0.8362 g/cu cm at 20 °C, 0.836-0.841
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Vapor Density

3.11 (AIR= 1)
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Vapor Pressure

60.2 [mmHg], 60.2 mm Hg at 25 °C
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Color/Form

Liquid, Colorless, oily liquid

CAS No.

352-93-2, 68990-36-3
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Melting Point

-103.9 °C, -102.05 °C
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Advanced Synthetic Methodologies and Mechanistic Investigations

Controlled Synthesis of Diethyl Sulfide (B99878) Analogues

The controlled synthesis of diethyl sulfide analogues involves preparing compounds with similar structural features, typically variations in the alkyl groups attached to the sulfur atom or the introduction of additional functional groups. While direct methods specifically for "controlled synthesis of this compound analogues" were not extensively detailed in the search results, the broader context of sulfide synthesis provides relevant insights.

Methods for synthesizing dialkyl sulfides, the class to which this compound belongs, often involve the reaction of an alkyl halide with a thiol or a metal thiolate. For instance, the reaction of an ethyl halide with sodium ethanethiolate would yield this compound. Controlled synthesis of analogues would likely employ similar strategies, substituting ethyl groups with other alkyl chains or incorporating functionalized alkyl halides or thiols. The synthesis of triethylsulfonium (B1208873) ethylsulfate, a derivative of this compound, can be achieved by the reaction of this compound with sulfuric acid diethyl ester. fishersci.se

Understanding the synthesis of related sulfur compounds, such as dimethyl sulfide ((CH₃)₂S), also provides a basis for analogue synthesis. Dimethyl sulfide, the simplest thioether, can be prepared by reacting acetone (B3395972) with ethyl mercaptan followed by oxidation, or by the action of alcoholic potash and methyl iodide on ethylidene diethyl sulfine. wikipedia.org These methods highlight the versatility of approaches in constructing the carbon-sulfur bond and modifying the alkyl chains.

Reaction Mechanisms Involving this compound

This compound undergoes various reactions, with oxidation being one of the most significant and well-studied. Its oxidation pathways and the intermediates formed are of particular interest due to their implications in atmospheric processes and organic transformations.

The oxidation of this compound can lead to the formation of diethyl sulfoxide (B87167) ((CH₃CH₂)₂SO) and diethyl sulfone ((CH₃CH₂)₂SO₂). mdpi.com The specific products and reaction rates are highly dependent on the oxidant and reaction conditions.

Photooxidation of this compound, often sensitized by dyes like tetraphenyl porphyrin, involves the reaction with singlet oxygen (¹O₂). cuny.educuny.edu Singlet oxygen is a highly reactive excited state of molecular oxygen. wikipedia.orgtaylorandfrancis.comnih.govchemeurope.comrsc.org The reaction between singlet oxygen and dialkyl sulfides like this compound is a topic of significant mechanistic study. cuny.eduacs.org

Initially, the reaction is believed to involve the formation of a short-lived intermediate adduct between this compound and singlet oxygen, often referred to as a persulfoxide. cuny.educuny.eduacs.orgscispace.com This persulfoxide intermediate can then undergo further transformations.

The solvent system significantly influences the photooxidative behavior of this compound. Studies have shown remarkably different characteristics in solvents like benzene (B151609) and methanol (B129727). cuny.edu

In aprotic solvents such as benzene, acetone, and acetonitrile, the photooxygenation of this compound is relatively sluggish. acs.orgresearchgate.netacs.orgcapes.gov.br The rate of chemical reaction (kr) is considerably lower than the rate of physical quenching (kq) of singlet oxygen. acs.orgresearchgate.netacs.orgcapes.gov.br

However, the addition of even small amounts of protic solvents, such as alcohols, phenols, or carboxylic acids, dramatically increases the efficiency of the photooxygenation. acs.orgresearchgate.netacs.orgcapes.gov.br This effect is attributed to the interaction of the protic additives with the persulfoxide intermediate. acs.orgresearchgate.netacs.orgcapes.gov.br The rate constants for product formation in benzene/methanol mixtures are a function of the methanol concentration. cuny.edunih.gov The ability of alcohols to suppress physical quenching is related to their pKa values. cuny.edunih.gov

Kinetic analysis suggests that protic additives interact with the persulfoxide intermediate, competing with its cleavage back to the starting materials. acs.orgresearchgate.netacs.orgcapes.gov.br This interaction is rationalized as a general acid catalysis, where protonation of the persulfoxide facilitates its conversion to the sulfoxide product. acs.orgresearchgate.netacs.orgcapes.gov.br

The co-oxygenation of diphenyl sulfoxide in the presence of this compound also provides insights into the reaction mechanism in mixed solvents. cuny.eduacs.org The ratio of diethyl sulfoxide to diphenyl sulfone formed is linearly dependent on the inverse concentration of diphenyl sulfoxide, consistent with diphenyl sulfoxide trapping both intermediates. cuny.edu

Based on experimental results, particularly in aprotic solvents like benzene, two distinct intermediates have been proposed in the photooxidation of this compound with singlet oxygen: the persulfoxide and the thiadioxirane. cuny.educuny.edu

The persulfoxide is considered the initial intermediate formed by the addition of singlet oxygen to the sulfur atom of this compound. cuny.educuny.eduacs.orgscispace.com This intermediate is often represented as a sulfurane or a related adduct. cuny.edu

The thiadioxirane is proposed as a second intermediate, formed from the rearrangement of the persulfoxide. cuny.educuny.edu In the mechanism proposed by Foote and co-workers for this compound photooxidation in benzene, the persulfoxide collapses to the thiadioxirane intermediate in competition with physical quenching. cuny.edu The thiadioxirane is then suggested to react with another molecule of the sulfide substrate to yield the sulfoxide product. cuny.edu

However, there has been debate regarding the viability and generality of the thiadioxirane as a key intermediate in all dialkyl sulfide photooxidations. cuny.edu Computational studies have sometimes suggested that the thiadioxirane may not be an energetically stable intermediate. scispace.com In contrast, the persulfoxide (often referred to as intermediate X) is widely accepted as the initial intermediate, supported by trapping experiments and computational studies. scispace.com

In protic solvents like methanol or mixtures of benzene and methanol, the mechanism of this compound photooxidation involves additional intermediates. A mechanism consistent with experimental results in benzene/methanol mixtures involves the formation of a persulfoxide followed by a reaction with methanol to yield a hydroperoxy-methoxy sulfurane. cuny.edunih.gov

This hydroperoxy-methoxy sulfurane is proposed as an intermediate that accounts for the observed kinetics and product distribution in protic environments. cuny.edunih.gov Evidence for this intermediate includes kinetic studies suggesting an intermediate in pure methanol that is not the persulfoxide, as it does not regenerate triplet oxygen in a physical quenching process. cuny.edu Trapping experiments with diphenyl sulfoxide in benzene/methanol mixtures are also consistent with the involvement of the hydroperoxy-methoxy sulfurane, as diphenyl sulfoxide reacts with both the persulfoxide and the hydroperoxy sulfurane intermediates. cuny.edu

The formation of a sulfurane intermediate (specifically, a hydroperoxy-methoxy sulfurane) from the reaction of the persulfoxide with methanol is depicted as a pathway leading to the formation of two sulfoxide molecules upon reaction with a sulfide molecule. uliege.be This highlights the role of the protic solvent in directing the reaction pathway of the initial persulfoxide intermediate.

Here is a summary of the intermediates discussed:

IntermediateProposed Role in MechanismEvidence/Context
PersulfoxideInitial adduct of sulfide and singlet oxygen. Partitions between quenching and rearrangement.Trapping experiments, computational studies, kinetic analysis in aprotic solvents. cuny.educuny.eduacs.orgscispace.com
ThiadioxiraneProposed second intermediate formed from persulfoxide rearrangement in aprotic solvents.Kinetic studies in benzene. cuny.educuny.edu Debate exists regarding its generality/stability. cuny.eduscispace.com
Hydroperoxy-methoxy SulfuraneIntermediate formed from persulfoxide reaction with methanol in protic solvents.Kinetic studies and trapping experiments in benzene/methanol mixtures. cuny.edunih.gov

This table summarizes the key proposed intermediates in the photooxidation of this compound under different solvent conditions based on the provided information.

Oxidation Pathways and Intermediates

Catalysis in Oxidation Reactions

Catalytic oxidation plays a significant role in the transformation of organic sulfides, including this compound. Various catalytic systems have been explored for the oxidation of sulfides to sulfoxides and sulfones, which are valuable intermediates in chemical synthesis frontiersin.org. Metal-containing ionic liquids supported on silica (B1680970) have shown promise as catalysts for the oxidation of this compound with atmospheric oxygen frontiersin.org. Another study investigated the kinetics of this compound oxidation by hydrogen peroxide catalyzed by boric acid in water-alcohol solutions researchgate.net. The rate of oxidation was found to increase in the presence of bicarbonate, attributed to the formation of monoperoxocarbonate species researchgate.net. Titanosilicate zeolites, such as Ti-FER and Ti-ITQ-6, have also demonstrated activity in the oxidation of dimethyl sulfide (a related compound) to dimethyl sulfoxide and dimethyl sulfone using H₂O₂ as an oxidant csic.es. The catalytic performance of these zeolites is influenced by their porous structure and titanium content csic.es. Platinum supported on alumina (B75360) (Pt/Al₂O₃) has been studied for the complete catalytic oxidation of this compound in the gas phase guildassociates.comacs.org. This reaction was found to be zeroth order in this compound concentration under the studied conditions, suggesting strong adsorption of the reactant on the active site guildassociates.com.

Heterogeneous Reactions of this compound

Heterogeneous reactions involving this compound often occur on the surface of solid materials, which can act as adsorbents or catalysts.

Adsorption and Reaction on Active Carbons

Active carbons, with and without impregnants, have been investigated for the adsorption of this compound vapor. Studies have shown that the adsorption kinetics can be described by models such as the Fickian diffusion model, indicating diffusion in micropores researchgate.netacs.org. Chemical interaction can also contribute to the uptake rate, although it may be a minor mechanism researchgate.netacs.org. The extent of chemical interaction can be influenced by the presence of metal salts used as impregnants researchgate.netacs.org. For instance, active carbon impregnated with Cr(VI) plus NaOH has been shown to react with this compound to produce diethyl sulfone researchgate.netacs.org. Metal cations like Ni(II) and Cu(II) impregnated on activated carbon have demonstrated high adsorption capacities for this compound researchgate.net.

Catalytic Degradation over Metal-Impregnated Catalysts (e.g., MnO/Zeolite-13X)

Metal-impregnated catalysts, such as MnO/Zeolite-13X, have been studied for the vapor phase catalytic degradation of this compound researchgate.netgoogle.co.in. These catalysts are of interest for the removal of sulfur-containing compounds from gas streams google.comgoogle.com. Studies have explored the influence of process parameters and proposed degradation pathways for this compound over these catalysts researchgate.net. Zeolite-13X exchanged with transition metals like Mn, Fe, Co, Cu, and Cd have shown higher adsorption capacity for alkyl mercaptans and can convert them to sulfides and polysulfides at ambient temperatures google.comgoogle.com.

Photocatalytic Oxidation over Metal Oxide-Based Composites (e.g., TiO₂/AC, TiO₂/SiO₂)

Photocatalytic oxidation (PCO) using metal oxide-based composites, particularly those involving titanium dioxide (TiO₂), has been investigated for the degradation of this compound vapor mdpi.comnih.govacs.orgpsu.edu. Composite photocatalysts like TiO₂/activated carbon (TiO₂/AC) and TiO₂/SiO₂ have been synthesized and tested for their activity in the gas-phase PCO of this compound mdpi.comnih.gov. These composite materials can offer increased adsorption capacity and potentially enhance the PCO rate compared to pure TiO₂ mdpi.com. The support material influences the kinetics and stability of the photocatalysts mdpi.comnih.gov. TiO₂/SiO₂ composites have shown a higher PCO rate compared to pure TiO₂ and TiO₂/AC mdpi.comnih.gov. The synthesis method, such as the TiOSO₄ thermal hydrolysis method, can yield TiO₂ in the anatase form with high surface area and crystallinity, contributing to high photocatalytic activity mdpi.com.

Intermediate and Final Product Identification in Heterogeneous Oxidation

During the heterogeneous oxidation of this compound, a variety of intermediate and final products can be formed, depending on the reaction conditions and the catalyst used. In the photocatalytic oxidation of this compound vapor over TiO₂-based composites, gas-phase intermediates such as acetaldehyde (B116499), formic acid, ethylene (B1197577), and SO₂ have been detected mdpi.comnih.gov. Surface intermediates like polysulfides, diethyl sulfone, and diethyl sulfoxide have also been identified mdpi.comresearchgate.net. Under long-term irradiation, these intermediates can be completely oxidized to final products, including H₂O, CO₂, CO, and SO₄²⁻ ions mdpi.comnih.gov. Analysis of these products suggests that the main reaction routes involve C-S bond cleavage and oxidation of sulfur and carbon atoms mdpi.com. In the case of catalytic degradation over CrO₃/NaOH/active carbon, diethyl sulfone was identified as a reaction product researchgate.netacs.org.

Data on the intermediates and final products in the photocatalytic oxidation of this compound over TiO₂-based catalysts are summarized in the table below:

Product ClassIdentified Species (Gas Phase)Identified Species (Surface)Final Products
Aldehydes/AcidsAcetaldehyde, Formic acid-CO₂, CO
HydrocarbonsEthylene-H₂O
Sulfur CompoundsSO₂Polysulfides, Diethyl sulfoxide, Diethyl sulfoneSO₄²⁻ ions
Other--H₂O, CO₂, CO, SO₄²⁻ ions

*Note: This table is based on findings from photocatalytic oxidation studies over TiO₂-based composites mdpi.comnih.govresearchgate.net.

Pyrolysis Studies and Mechanism Elucidation

Pyrolysis of this compound involves its thermal decomposition at high temperatures. Studies on the pyrolysis of this compound, often conducted in turbulent flow reactors, aim to identify the products formed and elucidate the underlying reaction mechanisms researchgate.netcolab.ws. Experiments have been performed at various temperatures and residence times to analyze the gas composition using techniques like GC/MS and FTIR researchgate.net.

The major products identified during the pyrolysis of this compound can include ethylene, methane (B114726), ethane (B1197151), acetylene, carbon disulfide, and thiophene (B33073) researchgate.net. Other identified but not always quantified species include ethanethiol (B150549), methyl thiirane, ethyl methyl disulfide, and diethyl disulfide researchgate.net. The formation of a yellow solid, assumed to be elemental sulfur (primarily S₈), has also been noted mit.edu.

Mechanistic studies suggest that the thermal decomposition of this compound proceeds via radical mechanisms researchgate.net. The presence of hydrogen sulfide among the products provides evidence of complete thermal fragmentation and restructuring of the thioether, potentially involving β-hydride elimination researchgate.net. Automated reaction mechanism generation software has been utilized to build kinetic models for the thermal decomposition of this compound, helping to clarify key reaction steps mit.edursc.org. These models often incorporate detailed databases for the thermochemistry and kinetics of sulfur compounds rsc.org.

Data on the quantified products of this compound pyrolysis at different temperatures are presented in the table below:

Temperature (°C)Ethylene (%)Methane (%)Ethane (%)Acetylene (%)Carbon Disulfide (%)Thiophene (%)
630Data not explicitly quantified in source for this temperatureData not explicitly quantified in source for this temperatureData not explicitly quantified in source for this temperatureData not explicitly quantified in source for this temperatureData not explicitly quantified in source for this temperatureData not explicitly quantified in source for this temperature
680Data not explicitly quantified in source for this temperatureData not explicitly quantified in source for this temperatureData not explicitly quantified in source for this temperatureData not explicitly quantified in source for this temperatureData not explicitly quantified in source for this temperatureData not explicitly quantified in source for this temperature
710Data not explicitly quantified in source for this temperatureData not explicitly quantified in source for this temperatureData not explicitly quantified in source for this temperatureData not explicitly quantified in source for this temperatureData not explicitly quantified in source for this temperatureData not explicitly quantified in source for this temperature
740~50~10~10~5~2~1
High-Temperature Degradation Pathways

The high-temperature degradation of this compound (DES) has been studied extensively, partly due to its relevance as a simulant for certain chemical warfare agents. Pyrolysis of this compound in a turbulent flow reactor at temperatures ranging from 630 to 740 °C and approximately atmospheric pressure has shown significant destruction of the compound. wikipedia.orgchem960.com For instance, at 740 °C with a residence time of 0.06 seconds, 80% destruction of this compound was observed. wikipedia.org

Studies on the decomposition of ethyl mercaptan, which can form this compound, over a cadmium sulfide catalyst at 330 °C resulted in the formation of this compound and hydrogen sulfide. fishersci.ca Increasing the temperature to 380 °C over the same catalyst led to the quantitative formation of ethylene and hydrogen sulfide. fishersci.ca Without a catalyst, pyrolysis of ethyl mercaptan between 500 and 700 °C also yielded this compound among other products. fishersci.ca

Vapor phase catalytic degradation of this compound at higher concentrations (∼1200 ppm) has also been investigated using MnO/zeolite-13X catalysts at temperatures between 100 and 400 °C. easychem.org Thermal decomposition of this compound can produce carbon oxides and sulfur oxides. epa.gov

Identification of Pyrolysis Products (e.g., Ethylene, Methane, Thiophene)

The high-temperature degradation of this compound yields a variety of products. In pyrolysis experiments conducted between 630 and 740 °C, quantified products included this compound, ethylene, methane, ethane, acetylene, carbon disulfide, and thiophene. wikipedia.orgchem960.comepa.gov Additional species identified but not quantified in some studies were ethanethiol, methyl thiirane, ethyl methyl disulfide, and diethyl disulfide. wikipedia.orgchem960.comepa.gov

Studies on the decomposition of ethyl mercaptan, which can produce this compound, also identified carbonyl sulfide and free sulfur in the exit gas. fishersci.cafishersci.se The formation of methane, ethane, acetylene, carbon disulfide, and thiophene has been explained through proposed reaction schemes for the pyrolysis of related sulfur compounds. chem960.comfishersci.ca

Below is a table summarizing some of the identified pyrolysis products of this compound and related sulfur compounds under high-temperature conditions:

CompoundChemical FormulaObserved in Pyrolysis of this compoundObserved in Decomposition of Ethyl Mercaptan
EthyleneC₂H₄Yes wikipedia.orgchem960.comepa.govYes fishersci.ca
MethaneCH₄Yes wikipedia.orgchem960.comepa.govYes fishersci.ca
EthaneC₂H₆Yes wikipedia.orgchem960.comepa.govYes fishersci.ca
AcetyleneC₂H₂Yes wikipedia.orgchem960.comepa.govNo
Carbon DisulfideCS₂Yes wikipedia.orgchem960.comepa.govYes fishersci.cafishersci.se
ThiopheneC₄H₄SYes wikipedia.orgchem960.comepa.govYes fishersci.cafishersci.se
EthanethiolC₂H₆SIdentified wikipedia.orgchem960.comepa.govNo
Methyl thiiraneC₃H₆SIdentified wikipedia.orgchem960.comepa.govNo
Ethyl methyl disulfideC₃H₈S₂Identified wikipedia.orgchem960.comepa.govNo
Diethyl disulfideC₄H₁₀S₂Identified wikipedia.orgchem960.comepa.govNo
Carbonyl sulfideCOSNoYes fishersci.cafishersci.se
Hydrogen sulfideH₂SNoYes fishersci.cafishersci.se

Reactions with Specific Reagents and Catalysts

Hydrosilylation Reactions with Platinum-Complex Catalysts

This compound has demonstrated utility in modifying the behavior of platinum-complex catalysts, particularly in hydrosilylation reactions. The addition of excess this compound to Karstedt's catalyst, a common platinum catalyst, has been shown to prevent the agglomeration of platinum species. fishersci.nonih.gov This stabilization effect leads to higher reaction rates in the hydrosilylation of olefins. fishersci.no Enhanced activity was observed in the hydrosilylation of various olefins, including trimethylsilyl-4-pentenoate with tetrakis(dimethylsilylethyl)silane, tetravinylsilane, vinyltrimethylsilane, and 1-hexene (B165129) with chlorodimethylsilane. fishersci.no For instance, in the hydrosilylation of trimethylsilyl-4-pentenoate with tetrakis(dimethylsilylethyl)silane, a 57% yield was obtained with the addition of this compound, compared to only 10% without it. fishersci.no

Platinum complexes incorporating sulfide ligands, such as dimethyl sulfide (dms), have also been investigated as catalysts for hydrosilylation. uni.lu this compound itself has been used in the addition reaction with platinum dichloride to prepare platinum ethynyl (B1212043) dimers and polymers with pendant ferrocenyl groups. wikipedia.org

Preparation of Sulfonium (B1226848) Salts

Sulfonium salts, characterized by a positively charged sulfur atom bonded to three organic substituents, can be synthesized from thioethers like this compound. A common method for preparing sulfonium compounds involves the reaction of thioethers with alkyl halides. uni.lu This reaction typically proceeds via a nucleophilic substitution mechanism (SN2). uni.lu

A general procedure for the synthesis of sulfonium salts involves reacting a sulfide with an alkyl halide, often in the presence of a silver salt like silver triflate (AgOTf) to facilitate the reaction by precipitating the halide. uni.lu For example, reacting dimethyl sulfide with iodomethane (B122720) yields trimethylsulfonium (B1222738) iodide. uni.lu While specific examples for this compound reacting directly with simple alkyl halides to form triethylsulfonium salts were not detailed in the search results, the general principle applies to thioethers. One specific instance mentioned is the preparation of triethylsulfonium ethylsulfate by the reaction of this compound with sulfuric acid diethyl ester. wikipedia.org The synthesis of dimethyl-C17-32-alkyl sulfonium salts has been reported by reacting C17-32-alkyl halides with dimethyl sulfide, illustrating the alkylation of sulfides to form sulfonium salts. nih.govctdbase.org

Theoretical and Computational Chemistry of this compound Reactions

Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics

Density Functional Theory (DFT) and other ab initio computational methods have been employed to investigate the reaction pathways and energetics of this compound and related sulfur compounds. These studies provide insights into reaction mechanisms and help determine thermodynamic and kinetic parameters.

For the pyrolysis of this compound, thermodynamic and kinetic parameters have been developed based on DFT and ab initio calculations, using isodesmic work reactions for enthalpy calculations. wikipedia.org DFT calculations have also been utilized to study the oxidation of methyl ethyl sulfide radicals, a related thioether. These studies calculated enthalpy, entropy, and Gibbs free energy changes for various reaction pathways, providing information on energetically favorable products under different conditions, including high temperatures. fishersci.iewikidata.org The calculated enthalpy changes from these DFT methods were found to be comparable to experimental values, indicating the accuracy of the computational approach. fishersci.ie

DFT calculations have also been applied to investigate the atmospheric oxidation of dimethyl sulfide, examining the reaction pathways and kinetics involved in its degradation. ereztech.comuni.lu These computational studies contribute to a deeper understanding of the chemical behavior of thioethers and their transformation pathways under various reaction conditions.

Quantum Chemical Calculations of Thermochemical Properties

Quantum chemical methods are valuable tools for determining the thermochemical properties of molecules and reaction intermediates, providing insights that complement experimental studies. For this compound and related sulfur compounds, these calculations have been employed to understand their behavior, particularly in high-temperature processes like pyrolysis and oxidation.

Studies on the pyrolysis of this compound have utilized density functional theory (DFT) and ab initio calculations to determine thermochemical properties for various species involved in the reaction system. researchgate.net Methods such as B3LYP with different basis sets (e.g., 6-311G(2d,d,p), 6-31+G(2d,p)) and composite methods like CBS-QB3, M062x/6-311+g(2d,p), and G3MP2B3 have been used to calculate standard enthalpies of formation (ΔfH°₂₉₈) for radicals and their parent molecules. researchgate.net Isodesmic reactions are often used in conjunction with these calculations to improve the accuracy of the calculated enthalpies of formation. researchgate.net

Thermochemical properties of reactants, transition states, and products are crucial for calculating kinetic parameters. researchgate.netresearchgate.net High-level ab initio calculations have been used to derive parameters for group additive methods, which are then used to estimate thermochemical properties and rate coefficients for elementary reactions. researchgate.netresearchgate.net

Quantum chemical calculations have also been applied to study the oxidation of this compound. researchgate.net Thermodynamic properties of reactants, products, and transition states in the reaction of radicals like CH₂•SCH₂CH₃ with molecular oxygen have been determined using composite methods such as CBS-QB3 and G3MP2B3, as well as DFT methods like M062X/6-311+G(2d,p). researchgate.netsciencepublishinggroup.com These calculated thermochemical properties are essential for analyzing the kinetics of chemically activated reactions. researchgate.netsciencepublishinggroup.com

Kinetic Modeling and Rate Constant Determination

For the pyrolysis of this compound, detailed mechanisms have been developed where kinetic parameters for chemical activation and unimolecular dissociation reactions are determined using methods like multi-frequency quantum RRK analysis and master equation for fall-off. researchgate.netcolab.ws Important reactions are identified through sensitivity analysis and reaction pathway analysis of the mechanism. researchgate.net Kinetic models consisting of numerous reactions and species have been validated against experimental data for the thermal decomposition of this compound, showing good agreement between measured and predicted species mole fractions. researchgate.netresearchgate.net

The oxidation of this compound has also been investigated through kinetic studies. The kinetics of chemically activated reactions, such as the reaction between CH₂•SCH₂CH₃ radicals and molecular oxygen, are analyzed using theoretical approaches like quantum Rice-Ramsperger-Kassel (QRRK) theory combined with master equation analysis. researchgate.netsciencepublishinggroup.com These methods account for further reactions and collisional deactivation. researchgate.net Temperature and pressure-dependent rate coefficients for both chemically activated and thermally activated reactions of adducts are determined. researchgate.net For instance, the reaction between CH₃SCH•CH₃ and O₂ forms an energized peroxy adduct, and kinetic parameters are calculated using the thermochemical properties obtained from quantum chemical methods. researchgate.netsciencepublishinggroup.com

While studies on dimethyl sulfide (DMS) are more prevalent in atmospheric chemistry literature, they provide relevant context for the kinetic behavior of thioethers. For example, the reaction between molecular chlorine and dimethyl sulfide proceeds via an intermediate, and its rate constant has been measured. rsc.orgresearchgate.net Similarly, the heterogeneous reaction of dimethyl sulfide on atmospheric particles has been studied, yielding a first-order rate constant under illumination. nih.gov The atmospheric oxidation of DMS initiated by hydroxyl radicals involves abstraction and addition pathways, and its mechanism and rate constants are actively studied and incorporated into atmospheric models. mdpi.comcopernicus.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and preferred three-dimensional arrangements of this compound molecules. These computational techniques are used to explore the potential energy surface and understand how molecules move and interact.

Molecular dynamics simulations have been employed to study the liquid structure and conformational preferences of this compound. acs.orgnih.gov Simulations using different force fields, such as OPLS-AA and EncadS, have yielded varying conformer ratios for this compound in the liquid phase. acs.org For example, OPLS-AA simulations suggested a mix of AG and AA conformers, while EncadS indicated G⁺G⁺ as the main conformer. acs.org Comparing MD calculated structure factors with experimental X-ray diffraction data helps validate the simulation results and force field parameters. acs.org Flexible molecule reverse Monte Carlo (FMP-RMC) calculations, starting from MD results, have also been used to refine the description of the liquid structure and conformational analysis, showing that the OPLS-AA force field parameters provided a better description of the liquid structure compared to experimental data in one study. nih.gov

Conformational analysis of sulfur-containing compounds, including sulfides, is important for understanding their properties and reactivity. While studies specifically on the conformational analysis of isolated this compound molecules using advanced computational methods were not extensively detailed in the search results, related studies on similar sulfur motifs and diallyl sulfide provide relevant insights. For instance, computational analysis of α-fluoro sulfides has demonstrated the importance of hyperconjugative interactions in achieving acyclic conformational control. nih.gov Exploring the conformational landscape of diallyl sulfide monohydrates using rotational spectroscopy and calculations has shown differences in conformational behavior compared to the analogous ether, with water interaction influencing the relative stabilities of conformers. aip.org Although these studies focus on different molecules, the computational methodologies and the principles of conformational analysis are applicable to this compound.

Molecular dynamics simulations are also used in broader contexts involving sulfur compounds, such as studying the conformational changes in enzymes involved in the cleavage of dimethylsulfoniopropionate (DMSP) into dimethyl sulfide. pnas.orgnih.gov These simulations can reveal how protein structures change and interact with substrates, providing molecular insight into biochemical processes that produce or involve sulfur compounds. pnas.orgnih.govmdpi.com

Catalysis and Material Science Applications

Diethyl Sulfide (B99878) in Catalytic Processes

Diethyl sulfide plays a notable role in various catalytic applications, often related to its coordination properties with metal centers.

Stabilization of Metal-Complex Catalysts

This compound can contribute to the stabilization of metal-complex catalysts. Its addition, particularly in excess, to certain platinum catalysts like the Karstedt catalyst, has been shown to prevent the agglomeration of platinum particles. researchgate.netresearchgate.net This stabilization is crucial for maintaining the catalyst's activity and achieving higher reaction rates in processes like the hydrosilylation of olefins. researchgate.net The use of sulfur-containing ligands, including this compound, to modify supported noble metal catalysts is a widely adopted strategy in heterogeneous catalysis. researchgate.net

Role in Hydrosilylation of Olefins

In the hydrosilylation of olefins, a reaction of significant importance in silicon chemistry for producing organosilicon compounds, this compound acts as a stabilizing agent for platinum-complex catalysts. researchgate.netresearchgate.netgoogle.com The addition of excess this compound to the Karstedt catalyst has been demonstrated to enhance reaction rates. researchgate.net For instance, in the hydrosilylation of trimethylsilyl-4-pentenoate with tetrakis(dimethylsilylethyl)silane, the presence of this compound resulted in a significantly higher yield (57%) compared to reactions without it (10%). researchgate.net Enhanced activity has also been observed in the hydrosilylation of other olefins such as tetravinylsilane, vinyltrimethylsilane, and 1-hexene (B165129) when using chlorodimethylsilane. researchgate.net This highlights the beneficial effect of this compound in promoting higher yields and reaction rates in these specific hydrosilylation reactions. researchgate.net

Complete Catalytic Oxidation of this compound

The complete catalytic oxidation of this compound has been investigated, for example, over a 1% Pt/Al₂O₃ catalyst using a fixed-bed catalytic reactor. guildassociates.comacs.org Studies conducted in dry air at temperatures between 225 and 300 °C and a total pressure of 1.25 atm revealed that the reaction was zeroth order with respect to this compound concentration within the studied range (6 to 250 ppm v/v). guildassociates.com This suggests strong adsorption of the reactant sulfide onto the active site, even at low concentrations. guildassociates.com The zeroth-order rate constant was determined to be 78.8 exp(-19117/RT) mol/(s·g of catalyst). guildassociates.com

Heterogeneous Catalysis and Catalyst Design

This compound is relevant in the broader context of heterogeneous catalysis and catalyst design, particularly concerning the use of sulfur-containing ligands and the stabilization of metal sites on supports. The immobilization of sulfur-containing ligands on supported noble metal catalysts is a known strategy in heterogeneous catalysis. researchgate.net Designing supported metal-ligand catalysts for solution-phase reactions presents challenges in stabilizing active metal sites against leaching. researchgate.net this compound has been explored in this context for stabilizing highly dispersed platinum on high surface area oxide supports in alkene hydrosilylation reactions. researchgate.net Metal phosphides and sulfides, in general, are also being explored in heterogeneous catalysis, where the nonmetal atoms can act as spacers to create isolated active sites, offering advantages in synthesis, process economics, and catalyst stability. acs.org Advanced catalyst designs are sought to improve the activity and selectivity of heterogeneous catalysts, particularly for challenging reactions involving sulfur species. researchgate.net

This compound in Materials Synthesis and Modification

This compound also finds application in the synthesis and modification of materials, particularly as a precursor for metal sulfide nanoparticles.

Precursor for Metal Sulfide Nanoparticles

This compound can serve as a sulfur precursor in the synthesis of metal sulfide nanoparticles. In chemical vapor deposition (CVD) techniques, sulfide precursors like this compound are used in conjunction with metal precursors to facilitate the formation of metal sulfide nanoparticles. mdpi.com For instance, hydrogen gas can be used to accelerate the reaction between this compound and molybdenum precursors (e.g., MoCl₅) to form single-layer molybdenum sulfide nanoparticles with a large surface area. mdpi.com While sulfur vapor flow can be slow, the use of hydrogen sulfide obtained by adding hydrogen to sulfur precursors like this compound can lead to rapid decomposition and the formation of metal sulfide nanomaterials with more sulfur defects. mdpi.com Other methods for synthesizing metal sulfides also utilize various sulfur precursors. rsc.orgresearchgate.net The choice of precursor and synthesis method influences the resulting material's properties. rsc.orgresearchgate.netacs.org

This compound in Catalysis and Material Science

This compound ((CH₃CH₂)₂S), a simple organosulfur compound, has demonstrated utility in various applications within catalysis and material science, particularly in the growth of thin films, interactions with advanced porous materials like Metal-Organic Frameworks (MOFs), and the modification of resins for metal ion retention.

This compound (DES) plays a role in several material science applications, primarily as a sulfur source or as a molecule whose adsorption properties are studied for environmental remediation and sensing.

Sulfurization Processes for Thin Film Growth (e.g., WS₂)

This compound has been explored as a sulfur precursor for the growth of tungsten disulfide (WS₂) thin films. A new sulfurization process utilizes DES for the uniform sulfurization of tungsten (W) films deposited on SiO₂/Si substrates. The W film is deposited with precise thickness control, and DES serves as the sulfur source during the sulfurization process. rsc.org This method has been shown to produce WS₂ films with high electrical conductivity. rsc.org For instance, WS₂ films synthesized using DES exhibited conductivity approximately 17 times higher than those synthesized using sulfur powder. rsc.org Optical, electrical, and chemical analyses support a proposed sulfurization mechanism when DES is used as the precursor, indicating a uniform supply of sulfur atoms leading to accurate and delicate sulfurization. rsc.org The resulting materials show potential for industrial applications due to their uniformity and improved electrical properties. rsc.org

Another approach involves the use of DES in a sublimation-based process for wafer-scale monolayer WS₂ formation via self-limited thinning of multilayer WS₂ films. In this method, a pre-deposited WO₃ film on sapphire is sulfurized with a pulsed supply of DES vapor under a continuous hydrogen flow. a-star.edu.sg This pulsed supply of DES, along with a specific temperature profile, facilitates the self-limited thinning process, effectively trimming overgrown multilayer WS₂ to a monolayer without damaging the bottom layer. a-star.edu.sg Density functional theory (DFT) calculations suggest that this self-limited thinning arises from the thermodynamic instability of the top WS₂ layers compared to the stable bottom monolayer on sapphire above a certain sublimation temperature. a-star.edu.sg This technique offers advantages in scalability, simplicity, and potential for batch processing, presenting a viable manufacturing route for wafer-scale monolayer WS₂. a-star.edu.sg

Adsorption and Sorption Phenomena in Advanced Materials

This compound's interaction with advanced porous materials, particularly Metal-Organic Frameworks (MOFs), has been a subject of detailed investigation due to its relevance in environmental remediation and chemo-sensing. DES is a volatile organic sulfur compound (VOSC) found in industrial processes and as an air pollutant. nih.govrsc.org

Studies have explored the molecular-level interactions of DES with different MOFs, including porphyrin aluminum MOFs. nih.govrsc.orgresearchgate.net These MOFs, characterized by their well-defined nanostructure and high porosity, offer potential as sorbents for VOSCs like DES. nih.govrsc.orgresearchgate.net

Research using in situ time-dependent ATR-FTIR spectroscopy and DFT computations has revealed the binding sites of DES within the MOF structure. nih.govrsc.org For a porphyrin aluminum MOF (compound 2), the binding site involves the μ(O–H) and COO⁻ groups of the sorbent's linker. nih.gov Another study on a zinc-containing porphyrin aluminum MOF (compound 3) also identified μ(O–H) and COO⁻ groups as initial binding sites, with additional insight from DFT computations. rsc.orgrsc.org Furthermore, photoluminescence spectroscopy indicated bonding to the metalloporphyrin ring in compound 3 upon interaction with DES. rsc.orgrsc.org A copper-containing porphyrin aluminum MOF (compound 4) showed interactions involving the hydroxy O-H, carboxylate COO⁻, phenyl, and pyrrole (B145914) groups, with varying strengths of bonding. researchgate.net

The adsorption capacity of MOFs for DES has been found to be notably high. For compound 2, the adsorbed amount of DES reached 36.5 wt.% or 365 mg/g of sorbent, which is among the highest values reported for any sorbent. nih.govresearchgate.net The zinc-containing MOF (compound 3) showed an even higher adsorbed amount of 381 mg/g. rsc.orgrsc.org These high uptake capacities highlight the potential of MOFs for the removal of DES from air. nih.govrsc.orgresearchgate.net

The kinetics of DES sorption on MOFs has been investigated, often following the Langmuir adsorption kinetic model. nih.govrsc.orgresearchgate.net This indicates that the process can obey either pseudo-first-order or pseudo-second-order rate laws depending on the time interval. nih.govresearchgate.net

For the porphyrin aluminum MOF (compound 2), the rate constant for the pseudo-first-order Langmuir adsorption was determined to be 0.165 ± 0.017 min⁻¹. nih.govresearchgate.net For the zinc-containing porphyrin aluminum MOF (compound 3), the pseudo-first-order rate constant was higher, at 0.442 ± 0.056 min⁻¹. rsc.orgrsc.org In the case of the copper-containing porphyrin aluminum MOF (compound 4), the kinetics also followed the Langmuir pseudo-first-order rate law with an effective rate constant of 0.95 ± 0.05 min⁻¹. researchgate.netmdpi.com A linear dependence of the kinetic rate constant on the concentration of DES for compound 4 suggests that the sorption process is diffusion-limited. researchgate.net

The interaction of MOFs with saturated DES vapor under static conditions can lead to the formation of stoichiometric adsorption complexes. For compound 2, the complex formed was [Al-MOF-TCPPH₂]₂(DES)₇. nih.govresearchgate.net The zinc-containing MOF (compound 3) formed the complex [Al-MOF-TCPPZn]₁(DES)₄. rsc.orgrsc.org The copper-containing MOF (compound 4) resulted in a binary stoichiometric adsorption complex with the formula (Al-MOF-TCPPCu)₂(DES)₇. researchgate.net

Pre-adsorption of water vapor can influence the subsequent sorption of DES. While pre-adsorption of water by compound 4 resulted in a binary complex (Al-MOF-TCPPCu)₁.₀(H₂O)₈.₀, subsequent static sorption of DES vapor led to a ternary adsorption complex (Al-MOF-TCPPCu)₁.₀(H₂O)₈.₀(DES)₃.₈. mdpi.com Although the pre-adsorbed water made the DES sorption slower, the kinetics still obeyed the same rate law, and a significant amount of DES was still adsorbed (approximately 36.6 wt.%). mdpi.com

Here is a summary of kinetic data for DES sorption on different MOFs:

MOF (Compound)Kinetic ModelRate LawRate Constant (robs or keff)Adsorbed Amount (mg/g)
Al-MOF-TCPPH₂ (2)Langmuir AdsorptionPseudo-first-order0.165 ± 0.017 min⁻¹365 nih.govresearchgate.net
Al-MOF-TCPPZn (3)Langmuir AdsorptionPseudo-first-order0.442 ± 0.056 min⁻¹381 rsc.orgrsc.org
Al-MOF-TCPPCu (4)Langmuir AdsorptionPseudo-first-order0.95 ± 0.05 min⁻¹~366 (with pre-adsorbed water) mdpi.com

A key aspect of using sorbent materials for environmental remediation is their ability to be regenerated. Studies have shown that the MOF-DES adsorption complexes can be facilely regenerated. nih.govrsc.orgresearchgate.net Gentle heating has been demonstrated as an effective method for regenerating the "spent" sorbent materials, allowing for repetitive sorption and desorption cycles. nih.govrsc.orgresearchgate.netrsc.org Regeneration of compound 3 was achieved in vacuum at room temperature, restoring the sorbent to its initial mass. rsc.org Similarly, the ternary complex formed with compound 4 after water pre-adsorption and DES sorption was easily regenerated by gentle heating under vacuum. mdpi.com

The interaction of DES with MOFs also holds potential for chemo-sensing applications. rsc.orgrsc.org The change in photoluminescence properties of MOFs upon interaction with DES can be utilized for sensing. For the zinc-containing porphyrin aluminum MOF (compound 3), photoexcitation into the Soret band of the metalloporphyrin linker resulted in characteristic photoluminescence peaks. rsc.orgrsc.org Upon interaction with DES, a preferential quenching of the purely electronic Q(0-0) band occurred, accompanied by a significant increase in the signal of the vibronic Q(0-1) band, indicating bonding to the metalloporphyrin ring. rsc.orgrsc.org This change in photoluminescence can serve as a basis for developing optical chemo-sensors for DES and similar volatile organic sulfur compounds. rsc.orgrsc.org

This compound Modified Resins for Metal Ion Retention

This compound has been used to modify silica (B1680970) gel surfaces to create new materials for the retention of metal ions, particularly mercury(II) (Hg²⁺). rsc.orgdss.go.thresearchgate.net

In one study, this compound was chemically immobilized on the surface of silica gel of different particle sizes (0.2–0.5 mm and 0.06 mm) to synthesize two modified silica phases, denoted as S1 and S2. rsc.orgdss.go.th Additionally, a chelating resin (R1) containing a calix rsc.orgpyrrole derivative was synthesized. rsc.orgdss.go.th These materials were evaluated for their ability to remove metal cations, including Hg²⁺, Pb²⁺, and Cd²⁺, from aqueous solutions. rsc.orgdss.go.th

The uptake capacities of the modified silica materials (S1 and S2) and the calixpyrrole resin (R1) for Hg²⁺ cations were determined. rsc.orgdss.go.th The adsorption data for Hg(II) were found to fit both the Langmuir and Freundlich isotherms, suggesting favorable uptake of this cation by these materials. rsc.orgdss.go.th

The kinetics of the uptake process, as well as the effects of pH, temperature, silica particle size, and metal-ion concentration, were investigated. rsc.orgdss.go.th The results indicated that the modified silica material S1 exhibited higher uptake capability and a faster retention rate for Hg(II) ions compared to S2 and the calixpyrrole resin R1. rsc.orgdss.go.th In column operations, the calixpyrrole resin R1 effectively removed Hg²⁺ cations from aqueous solution, with a recovery percentage exceeding 95%. rsc.orgdss.go.th

The observed uptake capacities for Hg(II) ions by these materials were:

MaterialObserved Capacity (mmol/g)
R10.29 dss.go.th
S10.45 dss.go.th
S20.35 dss.go.th

The optimum time for Hg(II) ion removal varied among the materials: less than 5 minutes for S1, 20 minutes for R1, and 30 minutes for S2. dss.go.th These findings suggest that this compound modified silica and calix rsc.orgpyrrole resins are promising materials for the removal and recovery of Hg(II) ions from aqueous media. rsc.orgdss.go.th

Environmental and Atmospheric Chemistry Research

Atmospheric Fate and Transformation of Diethyl Sulfide (B99878)

The atmospheric fate of diethyl sulfide is primarily determined by its reactions with atmospheric oxidants. These reactions lead to the formation of various intermediate and product species, influencing atmospheric composition and aerosol formation.

Gas-Phase Oxidation by Hydroxyl Radicals and Other Oxidants

The primary removal mechanism for this compound in the atmosphere is the reaction with hydroxyl (OH) radicals. This gas-phase reaction can proceed via hydrogen abstraction or addition pathways. The rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals has been measured as 1.50 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 25 °C. nih.gov This rate constant suggests an atmospheric half-life of approximately 26 hours, assuming an atmospheric OH concentration of 5 x 10⁵ molecules cm⁻³. nih.gov

While the reaction with OH radicals is dominant, this compound can also react with other atmospheric oxidants such as nitrate (B79036) (NO₃) radicals and ozone (O₃). For dimethyl sulfide (DMS), a related compound, the reaction with NO₃ radicals appears to proceed primarily through hydrogen abstraction. nih.gov Studies on DMS have also indicated that reactions with Criegee intermediates, formed from the ozonolysis of alkenes like isoprene, could potentially contribute to its oxidation in regions with high concentrations of these intermediates, although their contribution is generally considered less significant compared to OH and NO₃ reactions due to lower Criegee intermediate concentrations. copernicus.org

Formation of Atmospheric Aerosols and Cloud Condensation Nuclei (CCN)

The oxidation products of volatile organic sulfur compounds, including this compound, can contribute to the formation of secondary atmospheric aerosols. These aerosols can act as cloud condensation nuclei (CCN), influencing cloud formation, properties, and ultimately, the Earth's radiative balance. nih.gov, lu.se

While much of the research on biogenic sulfur emissions and aerosol formation has focused on dimethyl sulfide (DMS), which is a major natural source of atmospheric sulfate (B86663) aerosols, the principles are relevant to this compound. copernicus.org, lu.se The oxidation of DMS leads to compounds like sulfur dioxide (SO₂), methanesulfonic acid (MSA), and sulfuric acid (H₂SO₄), all of which can contribute to aerosol formation and growth through nucleation, condensation, or dissolution and aqueous-phase oxidation in cloud droplets. lu.se Studies suggest that the formation of new particles from DMS oxidation in the ambient atmosphere is likely driven by mixed sulfuric acid/MSA clusters, potentially involving atmospheric bases like ammonia (B1221849) and amines. au.dk, researchgate.net

The contribution of biogenic sulfur compounds like DMS to CCN can be significant, particularly in remote marine environments where anthropogenic sources are limited. copernicus.org Modeling studies have indicated that DMS emissions can contribute substantially to the fraction of aerosol particles in the CCN size range. acs.org

Intermediates and Products of Atmospheric Oxidation

The atmospheric oxidation of this compound yields a variety of intermediate and final products. Gas-phase products from sunlight irradiations of mixtures of this compound and oxides of nitrogen have been observed to include acetaldehyde (B116499), peroxyacetyl nitrate, formaldehyde (B43269), methyl nitrate, ethyl nitrate, and sulfur dioxide. nih.gov The corresponding aerosol formed consisted of inorganic sulfate and ethane (B1197151) sulfonic acid. nih.gov

Studies on the photocatalytic oxidation of this compound vapor over TiO₂ have identified acetaldehyde, formic acid, ethylene (B1197577), and SO₂ as gas-phase intermediate products, which were eventually oxidized to final products like H₂O, CO₂, CO, and SO₄²⁻ ions. mdpi.com Surface intermediates detected in these studies included polysulfides, diethyl sulfone, and diethyl sulfoxide (B87167). mdpi.com

For dimethyl sulfide (DMS), the oxidation by OH radicals can proceed through abstraction and addition pathways, leading to a variety of sulfur-containing products including dimethyl sulfoxide (DMSO), sulfur dioxide (SO₂), methanesulfonic acid (MSA), sulfuric acid (H₂SO₄), and dimethylsulfone (DMSO₂). nih.gov, acs.org The specific products and their yields depend on the oxidation steps of various intermediates and can be influenced by prevailing atmospheric conditions. acs.org Key intermediates in the oxidation of DMS include the methylthiyl radical (CH₃S•), methylsulfinyl radical (CH₃SO•), methylsulfonyl radical (CH₃SO₂•), and methylsulfonyloxyl radical (CH₃SO₃•). nih.gov

Data on the rate constant for the reaction of this compound with OH radicals is presented in the table below:

ReactionRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (°C)Reference
(CH₃CH₂)₂S + OH1.50 x 10⁻¹¹25 nih.gov

Data on products from sunlight irradiation of this compound mixtures with NOₓ:

ProductPhaseReference
AcetaldehydeGas nih.gov
Peroxyacetyl nitrateGas nih.gov
FormaldehydeGas nih.gov
Methyl nitrateGas nih.gov
Ethyl nitrateGas nih.gov
Sulfur dioxideGas nih.gov
Inorganic sulfateAerosol nih.gov
Ethane sulfonic acidAerosol nih.gov

Data on intermediates and products from photocatalytic oxidation of this compound over TiO₂:

SpeciesTypePhase/LocationReference
AcetaldehydeIntermediateGas mdpi.com
Formic acidIntermediateGas mdpi.com
EthyleneIntermediateGas mdpi.com
Sulfur dioxideIntermediateGas mdpi.com
PolysulfidesIntermediateSurface mdpi.com
Diethyl sulfoneIntermediateSurface mdpi.com
Diethyl sulfoxideIntermediateSurface mdpi.com
H₂OProductGas mdpi.com
CO₂ProductGas mdpi.com
COProductGas mdpi.com
SO₄²⁻ProductSurface mdpi.com

Biogeochemical Cycling of Sulfur Compounds

Volatile organic sulfur compounds, including this compound, are integral to the global biogeochemical sulfur cycle. They are produced and transformed through various biological and chemical processes in different environmental compartments, such as oceans, soils, and the atmosphere. researchgate.net

Microbial Metabolism and Biotransformation Pathways

Microorganisms play a significant role in the biotransformation of sulfur compounds, including the production and degradation of volatile organic sulfur compounds like dimethyl sulfide and likely this compound. In marine environments, dimethyl sulfide is primarily produced from the enzymatic degradation of dimethylsulfoniopropionate (DMSP), a compound synthesized by marine algae and bacteria. frontiersin.org, researchgate.net This process is mediated by bacterial enzyme systems, leading to the cleavage of DMSP. frontiersin.org

While much research has focused on dimethyl sulfide metabolism, the principles of microbial sulfur cycling are broadly applicable to other thioethers. Microbial metabolism of volatile organic sulfur compounds can involve various pathways, including oxidation and demethylation. researchgate.net For dimethyl sulfide, microbial degradation can proceed via DMS-monooxygenase, producing formaldehyde and methanethiol (B179389). researchgate.net Methanethiol can then be further converted to formaldehyde, hydrogen peroxide, and sulfide. researchgate.net Evidence suggests that DMS conversions are carried out by a variety of bacteria, including heterotrophic, autotrophic, and phototrophic species, and potentially by Archaea. nih.gov

Microbial communities in different environments, such as soils and freshwater sediments, also contribute to the cycling of volatile organic sulfur compounds. In freshwater ecosystems, for instance, these compounds can be formed through the methylation of sulfide and the degradation of sulfur-containing amino acids. researchgate.net Anaerobic bacteria, including methanogens, are known to degrade endogenously produced methanethiol and dimethyl sulfide anaerobically. researchgate.net

The interconversion of dimethyl sulfide and dimethyl sulfoxide (DMSO) is catalyzed by molybdenum-containing metalloenzymes, and other enzyme systems, such as NADH-dependent, flavin-containing monooxygenases, have also been implicated in DMS metabolism. nih.gov

Environmental Sources and Emissions (e.g., Marine Environments, Waste Treatment)

Volatile organic sulfur compounds, including this compound, play significant environmental roles in areas such as global warming, acid precipitation, and cloud formation acs.org. These compounds originate from both living organisms and abiotic processes acs.org. While dimethyl sulfide (DMS) is the most abundant and widespread volatile sulfur species in seawater, derived primarily from the breakdown of dimethylsulfoniopropionate (DMSP) produced by marine phytoplankton, macroalgae, and marsh grasses, this compound is also found in the environment researchgate.net. This compound has been detected over seaweed fields and in soil atmospheres conicet.gov.ar. Waste treatment processes can also be a source of this compound emissions.

Climate-Relevant Atmospheric Processes

Sulfur-containing compounds are linked to the formation of atmospheric sulfur dioxide (SO₂), which contributes to acid rain and global environmental issues like radiative forcing and climate change due to sulfur aerosol formation conicet.gov.ar. Large quantities of volatile sulfur compounds are released into the atmosphere from both natural and anthropogenic activities conicet.gov.ar.

The atmospheric chemistry of organosulfur compounds like this compound involves oxidation processes. Studies have investigated the gas-phase reactions of chlorine atoms with this compound conicet.gov.ar. Products identified from the reaction of chlorine with this compound include hydrogen chloride (HCl), sulfur dioxide (SO₂), and acetaldehyde (CH₃CHO) conicet.gov.ar. High yields of HCl and SO₂ suggest that the hydrogen atom abstraction channel is a significant pathway for the reactions of chlorine atoms with this compound under certain experimental conditions conicet.gov.ar. Tentative reaction mechanisms have been postulated to explain the formation of observed products in the chlorine atom-initiated oxidation of dialkyl sulfides like this compound conicet.gov.ar.

Dimethyl sulfide (DMS), a related organosulfur compound, is primarily oxidized in the atmosphere by hydroxyl (OH) and nitrate (NO₃) radicals researchgate.net. This oxidation leads to the formation of products such as methanesulfonic acid (MSA), dimethyl sulfoxide (DMSO), and ultimately SO₂, which can further oxidize into sulfuric acid (H₂SO₄) researchgate.net. These oxidation products can contribute to the formation of sulfate aerosols, which are important for cloud condensation nuclei formation and can influence the Earth's climate copernicus.org. While extensive work has focused on the atmospheric chemistry of DMS, studies are also exploring the oxidation pathways of other alkyl sulfides like this compound conicet.gov.ar.

Remediation and Mitigation Strategies for Environmental this compound

Strategies for the remediation and mitigation of environmental this compound are important due to its malodorous nature and potential environmental impact.

Adsorption Technologies for Vapor Removal

Adsorption is a technology used for the removal of volatile organic compounds, including sulfur compounds like this compound, from vapor streams acs.org. Research has explored the sorption of this compound vapor using materials such as a zinc-containing porphyrin aluminum MOF acs.org.

Analytical Methodologies and Characterization in Research

Advanced Chromatographic Techniques

Chromatography plays a vital role in separating diethyl sulfide (B99878) from complex mixtures, allowing for its subsequent detection and analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) for Quantification and Speciation

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique widely used for the quantification and speciation of diethyl sulfide. wikipedia.orgiwaponline.comuni.luacs.org This method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. GC/MS has been applied to analyze volatile organic sulfur compounds (VOSCs), including this compound, in various matrices such as water samples and biogas. wikipedia.orgiwaponline.comacs.org For instance, a method utilizing headspace technique coupled with GC/MS was developed for the simultaneous determination of several VOSCs, including this compound, in surface water samples. iwaponline.com This method demonstrated good linearity and sensitivity, with detection limits in the low microgram per liter range. iwaponline.com GC/MS is also employed to identify reaction products involving this compound, providing detailed information about the molecular structures of the resulting compounds. uni.lu

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) is a highly selective and sensitive technique specifically designed for the analysis of sulfur-containing compounds like this compound. hpst.czshimadzu.comgcms.cz The SCD operates based on the chemiluminescence produced by the reaction of ozone with sulfur monoxide, which is generated from the combustion of sulfur analytes. hpst.cz This selective detection minimizes interference from non-sulfur matrix components, making it particularly useful for analyzing complex samples such as natural gas and petrochemical streams. shimadzu.comgcms.cz GC-SCD allows for ppb-level detection of sulfur compounds and exhibits high selectivity and linearity. shimadzu.comgcms.cz It is used for identifying and quantifying sulfur impurities and odorants. hpst.czshimadzu.com this compound is among the sulfur compounds that can be effectively analyzed by GC-SCD. hpst.czetslabs.com

Headspace Techniques for Volatile Organic Sulfur Compound Analysis

Headspace techniques are frequently coupled with GC-based methods for the analysis of volatile organic compounds, including this compound. iwaponline.comacs.orgfrontiersin.org These techniques involve sampling the vapor phase (headspace) above a liquid or solid sample, where volatile analytes partition. acs.orgfrontiersin.org Headspace solid-phase microextraction (HS-SPME) is one such method, where a fiber coated with an adsorbent material is introduced into the headspace to extract volatile compounds. acs.orgfrontiersin.org The adsorbed analytes are then desorbed in the GC inlet for analysis, often by GC/MS. acs.orgfrontiersin.org This approach is advantageous for its simplicity, speed, and solvent-free nature. acs.orgfrontiersin.org Optimization of headspace parameters such as temperature, sample volume, and ionic strength is crucial for achieving efficient extraction and accurate quantification of volatile sulfur compounds like this compound. iwaponline.com

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide complementary information for the characterization of this compound, particularly in monitoring its reactions and identifying products.

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring chemical reactions involving this compound and characterizing the functional groups present in reactants and products. uni.luhpst.czthegoodscentscompany.comresearchgate.netrsc.org In situ time-dependent ATR-FTIR spectroscopy has been used to study the interaction of this compound vapor with sorbent materials, providing insights into the binding sites and kinetics of sorption. researchgate.netrsc.org FTIR analysis can identify characteristic peaks corresponding to the vibrations of C-H bonds in the ethyl groups and other functional groups, allowing researchers to track chemical changes during reactions. rsc.org This technique has been applied in studies investigating the gas-phase reactions of this compound with species like OH radicals and Cl atoms, helping to identify major primary products such as SO₂ and CH₃CHO. researchgate.netconicet.gov.ar

Mass Spectrometry (MS) for Product Identification

Mass Spectrometry (MS), often coupled with chromatography (e.g., GC/MS), is essential for the identification of this compound and the products formed in reactions involving it. wikipedia.orguni.luacs.orgmassbank.eushimadzu.com By measuring the mass-to-charge ratio (m/z) of ions, MS provides unique fragmentation patterns that serve as fingerprints for identifying compounds. nih.govuni.lushimadzu.comresearchgate.net Electron ionization (EI) is a common ionization mode used in GC/MS for volatile organic compounds, producing characteristic fragment ions. nih.govshimadzu.com For this compound, the mass spectrum shows prominent peaks that aid in its identification. nih.govmassbank.eu MS is crucial for confirming the presence of this compound and elucidating the structures of unknown reaction products, providing critical data for understanding reaction mechanisms and pathways. uni.luresearchgate.netresearchgate.net

UV-Vis Spectrophotometry for Detection

UV-Vis spectrophotometry is utilized in research for the detection and determination of sulfide species, which can be relevant in studies involving the degradation or transformation of this compound. A direct UV spectrophotometric method has been developed for the determination of total dissolved sulfide in natural waters by measuring the absorption of the bisulfide ion (HS⁻) in the range of 214 to 300 nm. researchgate.netmbari.org This method involves deconvoluting the HS⁻ spectra from the complex spectra of natural fluids using a nonlinear least-squares fitting approach. researchgate.netmbari.org At a pH near 8, where over 95% of total sulfide exists as HS⁻, the results obtained by this UV method are comparable to those from the methylene (B1212753) blue method across various sample types, including freshwater, marine hydrothermal vent fluids, and marine sediment porewaters. researchgate.netmbari.org The method allows for the simultaneous determination of other UV-absorbing ions like nitrate (B79036), bromide, and iodide in samples with low total sulfide concentrations. researchgate.netmbari.org The detection limit for bisulfide in samples with low background absorption, such as well water and hydrothermal fluids, is less than 1 µM. researchgate.netmbari.org For sediment porewaters with high organic loading, resulting in background absorbances around 0.5 A at 260 nm, the detection limit for bisulfide is 5 µM. researchgate.netmbari.org The primary requirements for this method are buffering acidic samples to a pH above 7 and filtration of samples with high particulate content. researchgate.netmbari.org

Another spectrophotometric method for hydrogen sulfide determination in environmental samples utilizes sodium 1,2-naphthoquinone-4-sulfonate (NQS) as a reagent in an acidic medium. bioline.org.br This method is based on the reduction of the quinone functional groups in NQS by hydrogen sulfide. bioline.org.br The reaction leads to a shift in the maximum absorption wavelength of NQS from approximately 360 nm to 345 nm, with a new peak appearing at around 320 nm. bioline.org.br The optimal conditions for this reaction involve an NQS concentration of 5.00 × 10⁻⁴ mol L⁻¹ and a hydrochloric acid concentration of 1.00 × 10⁻² mol L⁻¹. bioline.org.br

Atomic Emission Spectrometry (AES)

Atomic Emission Spectrometry (AES), particularly when coupled with gas chromatography (GC-AED), is a sensitive and selective technique for the analysis of atmospheric sulfur gases, including dimethyl sulfide. capes.gov.br This approach has enabled the determination of atmospheric dimethyl sulfide at concentrations below 0.3 nmol/m³, characteristic of remote marine environments during winter. capes.gov.br Compared to other sulfur-specific detectors used for this type of analysis, the AED offers a superior combination of specificity and sensitivity. capes.gov.br A system involving a series of valves, gas calibration loops, and a cryogenic trap preceding the GC-AED has been used for sample analysis. capes.gov.br Standard addition of sulfur hexafluoride can aid in the determination of carbonyl sulfide by accounting for signal quenching from coeluting gases. capes.gov.br AES has also demonstrated selectivity for the direct injection of water-soluble dimethyl sulfide oxidation products. capes.gov.br

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) has been applied for the determination of sulfur in biomass ethanol. researchgate.net However, studies have shown that using standard solutions prepared from sulfate (B86663) form-sulfur can lead to a significant overestimation due to the presence of dimethyl sulfide (DMS). researchgate.net The emission intensity of DMS form-sulfur is considerably higher than that of sulfate form-sulfur because of its higher introduction efficiency into the plasma. researchgate.net This can result in a 6 to 21-fold overestimation, depending on the ICP instrument used. researchgate.net To mitigate this issue, it is recommended to perform PTFE closed-vessel acid decomposition with a mixture of hydrogen peroxide and acetic acid before ICP-OES measurement. researchgate.net

Other Analytical Techniques

Beyond spectroscopic methods, various other analytical techniques are crucial for characterizing materials involved in interactions with this compound, particularly in research related to adsorption, catalysis, and material properties.

X-ray Diffraction (XRD) for Material Characterization

X-ray Diffraction (XRD) is a fundamental technique used to determine the crystal phase composition and crystallite size of materials, which is relevant in studies involving solid materials interacting with this compound. XRD patterns provide information about the crystalline structure of a sample. For instance, in studies of composite TiO₂-based photocatalysts used for the photocatalytic oxidation of this compound vapor, XRD was applied to characterize the crystal phase composition and size of crystalline particles. mdpi.com The calculation of coherent-scattering domain size can be performed using the Scherrer equation based on XRD data. mdpi.com In one study, XRD patterns of TiO₂/activated carbon catalysts showed only anatase peaks, while broad activated carbon peaks were not detected due to low AC content. mdpi.com TiO₂/SiO₂ samples exhibited anatase peaks along with a broad silica (B1680970) peak indicating an amorphous structure. mdpi.com

XRD has also been used to characterize inclusion complexes formed between dimethyl sulfide and β-cyclodextrin. nih.govresearchgate.net The technique helps confirm the successful formation of the complex and provides insights into the structural changes upon encapsulation. nih.govresearchgate.net Furthermore, high-resolution powder X-ray diffraction has been employed to characterize the crystal and molecular structures of reaction products formed between dimethyl sulfide and bromine, identifying compounds like (CH₃)₂SBr₂, (CH₃)₂SBr₂.₅, and (CH₃)₂SBr₄. rsc.org

Surface Area Analysis (BET)

Brunauer–Emmett–Teller (BET) surface area analysis is a widely used technique to determine the specific surface area and pore structure of materials through gas adsorption, typically nitrogen adsorption at liquid nitrogen temperature. mdpi.comcatalysis.blogcatalysis.blog This technique is critical in catalysis and adsorption studies involving this compound, as the surface area and porosity of a material significantly influence its capacity and activity. catalysis.blogcatalysis.blog

In research on composite photocatalysts for this compound oxidation, BET analysis was used to calculate the specific surface area and determine the pore volume. mdpi.com For synthesized TiO₂ samples, a high surface area (208 m²/g) and pore volume (0.15 cm³/g) were observed. mdpi.com Composite TiO₂/AC and TiO₂/SiO₂ photocatalysts showed higher specific surface areas and pore volumes due to the higher porosity of AC and SiO₂ supports. mdpi.com It was noted that lower TiO₂ content correlated with higher specific surface area and pore volume of the composite photocatalyst. mdpi.com

BET analysis is also applied in the characterization of adsorbents designed for the capture of sulfur compounds. For example, in studies on adsorbents for hydrogen sulfide capture, BET surface area analysis was used to assess the textural properties of the materials. mdpi.com The surface area is obtained from the BET isotherm, while pore volumes are calculated from the N₂ adsorption isotherm. mdpi.com The decrease in BET surface area in some adsorbents after impregnation with chemical compounds can indicate the blocking of micropores, which affects adsorption profiles. mdpi.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time while the sample is subjected to a controlled temperature program and atmosphere. srce.hrmdpi.com TGA is valuable in research involving this compound to study the thermal stability of materials, analyze their composition, and understand thermal degradation processes.

TGA has been used to characterize inclusion complexes, such as the dimethyl sulfide-β-cyclodextrin inclusion complex. nih.gov The analysis provides information about the thermal release characteristics of dimethyl sulfide from the complex. nih.gov Kinetic and thermodynamic parameters related to the release process, such as apparent activation energy, pre-exponential factor, and reaction order, can be obtained from TGA data. nih.gov

In broader materials research, TGA is applied to evaluate the thermal stability of various materials, including those potentially used in applications involving sulfur compounds. For instance, TGA studies have been conducted on materials like waste rubber and plastic products to understand their thermal decomposition behavior. srce.hr While not directly focused on this compound, these studies demonstrate the application of TGA in analyzing the thermal degradation of materials containing sulfur or interacting with sulfur species, which can be relevant for understanding the behavior of adsorbents or catalysts in the presence of DES at elevated temperatures.

In-situ and Ex-situ Experimental Setups

In-situ and ex-situ experimental setups are crucial in research involving this compound to study dynamic processes and characterize materials under or after exposure to DES. In-situ experiments allow for the monitoring of changes as they occur in real-time, while ex-situ experiments involve analyzing samples after they have been subjected to specific conditions.

In studies investigating the interaction of metal-organic frameworks (MOFs) with this compound vapor, in-situ time-dependent ATR-FTIR spectroscopy has been employed in a controlled atmosphere. researchgate.netnih.govrsc.org This technique allows for monitoring the temporal evolution of DES peaks during sorption, providing insights into the kinetics and mechanism of adsorption. nih.gov For example, the growth of specific IR peaks corresponding to DES adsorbate indicates the progressive increase in the amount of DES absorbed by the material. nih.gov Changes in the sorbent's IR peaks can also reveal interactions with DES. nih.gov

Complementary ex-situ analyses are performed on samples after exposure to this compound to provide further characterization using techniques like spectroscopic, structural, and gravimetric methods. rsc.org Ex-situ regeneration studies can also be conducted to assess the reversibility of DES adsorption and the potential for reusing adsorbent materials. rsc.org

Furthermore, in-situ monitoring and ex-situ manipulations are used in environmental studies related to sulfur compounds, such as investigating the potential precursors of methane (B114726) emissions. researchgate.net These setups allow researchers to study biological or environmental processes involving sulfur compounds like dimethyl sulfide under controlled conditions and analyze the resulting products or transformations. researchgate.net

Application of Deuterated Internal Standards in Quantification

The use of deuterated internal standards is a well-established technique in analytical chemistry to improve the accuracy and precision of quantification, particularly when using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Deuterated internal standards are isotopically labeled analogs of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution results in a slight increase in mass while retaining similar chemical and physical properties to the analyte.

In the context of quantifying this compound, a deuterated analog, such as this compound-d10 (where all ten hydrogen atoms are replaced by deuterium), would serve as an ideal internal standard. The similar chemical behavior ensures that the internal standard undergoes similar sample preparation steps, extraction efficiencies, and chromatographic behavior as the native this compound. However, the mass difference allows for their distinct detection and quantification by mass spectrometry.

The principle behind using a deuterated internal standard involves adding a known amount of the standard to the sample before the analytical procedure begins. The ratio of the signal produced by the native analyte to the signal produced by the deuterated internal standard is then used for quantification. This ratio compensates for variations in sample preparation, injection volume, matrix effects, and instrument response, leading to more accurate and reliable results.

The use of deuterated internal standards in GC-MS analysis typically involves monitoring specific mass-to-charge ratio (m/z) ions for both the analyte and its deuterated analog in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Calibration curves are constructed using known concentrations of the native analyte and a fixed concentration of the deuterated internal standard to determine the relationship between the analyte/internal standard peak area ratio and the analyte concentration.

While specific data tables for this compound quantification using deuterated standards were not retrieved, the methodology generally involves preparing calibration standards with varying concentrations of this compound and a constant concentration of the deuterated this compound internal standard. Samples are spiked with the same concentration of the internal standard. The samples and standards are then analyzed by GC-MS, and the peak area ratios of this compound to deuterated this compound are plotted against the known concentrations of this compound in the standards to generate a calibration curve. The concentration of this compound in unknown samples is then determined from this calibration curve based on their analyte/internal standard peak area ratios.

Toxicological and Biomedical Research Perspectives Mechanistic Focus

Mechanistic Understanding of Diethyl Sulfide (B99878) Toxicity

The mechanistic understanding of diethyl sulfide toxicity is often considered within the context of its structural similarity to other volatile organic sulfur compounds, such as dimethyl sulfide (DMS) and hydrogen sulfide (H₂S) nih.govwho.int. While direct detailed mechanisms for this compound are less extensively documented compared to DMS or H₂S, studies on related compounds provide insights. For instance, hydrogen sulfide exerts toxicity by reacting with metalloenzymes, particularly cytochrome c oxidase, disrupting cellular respiration who.int. Dimethyl sulfide has been identified as both an irritant and neurotoxicant nih.govresearchgate.net. Given that this compound is a thioether like DMS, similar mechanisms involving interaction with biological molecules, potentially through the sulfur atom's electron-donating properties or metabolic transformation into reactive species, could be hypothesized. Studies comparing the toxicity of different sulfur mustards, which are structurally related to this compound, highlight the importance of chemical structure and route of administration in determining toxic outcomes and the involvement of oxidative stress markers researchgate.net.

Biotransformation Pathways in Biological Systems

The biotransformation of organosulfur compounds in biological systems can involve oxidation, methylation, and reactions with metalloproteins or disulfide-containing proteins who.int. While specific pathways for this compound are not as widely detailed as for dimethyl sulfide, insights can be drawn from the metabolism of related compounds. Dimethyl sulfide, for example, can be oxidized to dimethyl sulfoxide (B87167) (DMSO) and further to dimethyl sulfone (DMSO₂) nih.gov. In some microorganisms, DMS metabolism involves oxidation by a DMS monooxygenase researchgate.netresearchgate.net. Another pathway for DMS degradation in bacteria involves demethylation nih.gov. Hydrogen sulfide undergoes oxidation primarily in the liver to thiosulfate (B1220275) and then sulfate (B86663), and it can also be methylated to methanethiol (B179389) and then to dimethyl sulfide, although this is considered a minor detoxification route who.intnsf.gov. It is plausible that this compound undergoes analogous biotransformation reactions, potentially involving oxidation of the sulfur atom or modifications of the ethyl groups. The specific enzymes and intermediates involved in this compound biotransformation in mammalian or microbial systems require further dedicated research.

Role as a Model Compound in Studying Sulfur-Containing Compound Metabolism

This compound, as a relatively simple thioether, can serve as a model compound for studying the metabolic fate of more complex organic sulfur compounds in biological systems. Its structure allows for investigation into how the thioether functional group is processed through oxidation, reduction, or cleavage pathways. Research on the biodegradation of related compounds like dimethyl sulfide in various environments, such as marine sediments, demonstrates how simple alkyl sulfides are metabolized by microbial communities through processes like sulfate reduction and methanogenesis oup.com. Studying the biotransformation of this compound can contribute to a broader understanding of the enzymes and pathways involved in the sulfur cycle and the detoxification or activation of organosulfur xenobiotics.

Implications in Medical and Environmental Health Research

The study of this compound and other volatile organic sulfur compounds has implications for both medical and environmental health research. In environmental contexts, VOSCs like dimethyl sulfide play significant roles in the global sulfur cycle, atmospheric chemistry, and climate regulation through the formation of sulfate aerosols nih.govacs.orgfondriest.commdpi.comfrontiersin.org. Understanding the formation and degradation pathways of this compound can contribute to models of atmospheric sulfur budgets and their environmental impacts. In medical research, while this compound itself is not a primary focus, the broader study of sulfur-containing compounds is highly relevant. For instance, hydrogen sulfide is recognized as a gasotransmitter with diverse physiological roles, and research is ongoing into its therapeutic potential and the implications of its metabolism in various disease states nsf.govmdpi.com. Studying the interactions and metabolism of simple organosulfur compounds like this compound can provide foundational knowledge applicable to understanding the behavior of more complex sulfur-containing molecules with potential medical relevance. Furthermore, the presence of this compound in the environment, potentially from industrial sources or natural processes, necessitates understanding its environmental fate and potential impact on ecosystems nih.govcpchem.com.

Molecular Interactions in Biological Systems

Molecular interactions involving sulfur atoms are increasingly recognized as important in biological systems, influencing protein stability, structure, folding, and bioactivity acs.orgrsc.org. While much of the research in this area focuses on sulfur in amino acids like methionine and cysteine, or in molecules like hydrogen sulfide, the principles are applicable to other organosulfur compounds like this compound. Sulfur atoms can participate in various noncovalent interactions, including sulfur-aromatic interactions and weak hydrogen bonds (e.g., S•••H-O) acs.orgrsc.org. Computational studies on simple systems, such as dimethyl sulfide-benzene or dimethyl sulfide-methanol complexes, have been used to investigate the nature and strength of these interactions acs.orgrsc.org.

Interactive Table: Noncovalent Interactions Involving Sulfur

Interaction TypeDescriptionExample System (Computational/Experimental)Source of Stabilization (Calculated)
Sulfur-AromaticInteraction between a sulfur atom and an aromatic ring.Dimethyl sulfide-benzene complexElectron correlation effects acs.org
S•••H-O Hydrogen BondWeak hydrogen bond where sulfur acts as an electron donor to an O-H group.Dimethyl sulfide-methanol complexOrbital interaction (S lone pair to σ* O-H) rsc.org
nS → π* InteractionInteraction between a sulfur lone pair and an antibonding π* orbital.Cysteine residues, disulfide bonds rsc.orgOrbital overlap rsc.org

Understanding these molecular interactions is crucial for comprehending how this compound or its metabolites might interact with biological macromolecules like proteins, potentially influencing their function or leading to toxic effects.

Q & A

Q. What are the critical physical properties of diethyl sulfide that influence laboratory handling and experimental design?

this compound (C₄H₁₀S) is a highly flammable liquid (flash point: -10 to -4°C) with a boiling point of 92.1°C and a vapor pressure of 10.00 kPa at 30.3°C . Its low water solubility (3.07 g/L at 25°C) and moderate log Pow (1.95) suggest preferential partitioning into organic phases, which must be considered in solvent selection for extraction or reaction systems. Researchers should prioritize explosion-proof equipment due to its flammability and ensure proper ventilation to mitigate vapor accumulation .

Q. What personal protective equipment (PPE) and engineering controls are essential for safe this compound handling?

Required PPE includes:

  • NIOSH-approved respirators (e.g., organic vapor cartridges) for airborne exposure control .
  • Chemically resistant gloves (e.g., nitrile) with validated breakthrough times for sulfide compounds .
  • Tight-fitting safety goggles and fire-retardant lab coats to prevent skin/eye contact and static ignition . Engineering controls: Use fume hoods for small-scale work and explosion-proof ventilation systems for bulk handling. Static electricity mitigation (e.g., grounded equipment) is critical due to low auto-ignition temperatures (189–199°C) .

Q. Which analytical techniques are recommended for quantifying trace this compound in environmental or biological matrices?

A validated HS-SPME/GC-MS method achieves detection limits of 0.4–1.4 ng/g for this compound. Key parameters:

  • Extraction : Ultrasonic-assisted headspace sampling at 60°C for 30 min.
  • SPME fiber : Carboxen/polydimethylsiloxane (CAR/PDMS) for optimal volatile sulfur compound adsorption.
  • GC-MS : DB-5MS column (30 m × 0.25 mm) with temperature programming (40°C to 250°C) and SIM mode for m/z 90 (characteristic fragment) .

Q. How should this compound waste be managed under regulatory guidelines?

Dispose via licensed hazardous waste facilities due to its classification as a hazardous waste (US EPA RCRA). Avoid drain disposal to prevent aquatic toxicity (H412 hazard). Contaminated packaging must be triple-rinsed and rendered unusable before recycling. Incineration with sulfur oxide scrubbers is recommended for bulk waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data (e.g., LD₅₀ variations)?

Discrepancies in acute oral toxicity (rat LD₅₀: >5,000 mg/kg vs. inhalation LC₅₀: 102 mg/L) arise from route-specific absorption and metabolite variability . To validate

  • Conduct in vivo studies under OECD 423 (Acute Oral Toxicity) and OECD 403 (Inhalation) protocols with controlled exposure durations.
  • Cross-reference with in vitro hepatocyte assays to assess metabolic pathway consistency .

Q. What methodological considerations are crucial for studying this compound’s atmospheric reactivity and degradation pathways?

Use smog chamber systems with:

  • Reaction monitoring : FTIR or proton-transfer-reaction mass spectrometry (PTR-MS) to track intermediates like sulfur oxides (SOₓ) and carbonyl sulfide (COS) .
  • Environmental simulation : Adjust UV intensity (290–400 nm) to replicate tropospheric conditions and quantify photolysis rates.
  • Quantum chemical modeling : Calculate reaction enthalpies using gas-phase thermochemistry data (e.g., ΔfH° = -147 kJ/mol for this compound) to predict degradation pathways .

Q. How can computational models evaluate this compound’s environmental persistence and bioaccumulation potential?

Apply quantitative structure-activity relationship (QSAR) models:

  • Persistence : Use BIOWIN v4.10 to estimate biodegradation half-lives (>60 days suggests moderate persistence) .
  • Bioaccumulation : Log Kow-based assessments (experimental log Pow = 1.95) indicate low bioaccumulation potential, but validate with Daphnia magna bioassays to assess trophic transfer .

Q. What experimental approaches elucidate this compound’s mechanistic role in catalytic processes (e.g., TiO₂ photocatalysis)?

  • Transient absorption spectroscopy : Track charge-transfer kinetics during sulfide oxidation under UV irradiation .
  • Isotopic labeling : Use ³⁴S-labeled this compound to distinguish between S-O and S-C bond cleavage in degradation products.
  • Surface characterization : Employ XPS or DRIFTS to analyze catalyst surface adsorption sites and sulfur deposition patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.